molecular formula C10H13N3O3 B15079662 3,4-Dimethoxybenzaldehyde semicarbazone CAS No. 5346-37-2

3,4-Dimethoxybenzaldehyde semicarbazone

Cat. No.: B15079662
CAS No.: 5346-37-2
M. Wt: 223.23 g/mol
InChI Key: PZGBQOUDZACWFL-WUXMJOGZSA-N
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Description

3,4-Dimethoxybenzaldehyde semicarbazone is an organic compound with the molecular formula C10H13N3O3 It is a derivative of benzaldehyde, where the aldehyde group is substituted with a semicarbazone group

Preparation Methods

3,4-Dimethoxybenzaldehyde semicarbazone can be synthesized through a one-pot reaction involving 3,4-dimethoxybenzaldehyde, semicarbazide, and an appropriate solvent such as methanol. The reaction typically involves the condensation of the aldehyde group with the semicarbazide under mild conditions, followed by purification to obtain the desired product .

Chemical Reactions Analysis

3,4-Dimethoxybenzaldehyde semicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the semicarbazone group back to the original aldehyde or other reduced forms.

    Substitution: The methoxy groups on the benzene ring can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Dimethoxybenzaldehyde semicarbazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. The semicarbazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes .

Comparison with Similar Compounds

3,4-Dimethoxybenzaldehyde semicarbazone can be compared with other semicarbazone derivatives, such as:

    4-Hydroxy-3-methoxybenzaldehyde semicarbazone: Known for its antimicrobial activity.

    3-Thiophene aldehyde semicarbazone: Exhibits antifungal properties.

    Salicylaldehyde semicarbazone: Studied for its anticancer activity.

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties .

Properties

CAS No.

5346-37-2

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

[(E)-(3,4-dimethoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C10H13N3O3/c1-15-8-4-3-7(5-9(8)16-2)6-12-13-10(11)14/h3-6H,1-2H3,(H3,11,13,14)/b12-6+

InChI Key

PZGBQOUDZACWFL-WUXMJOGZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)N)OC

Origin of Product

United States

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